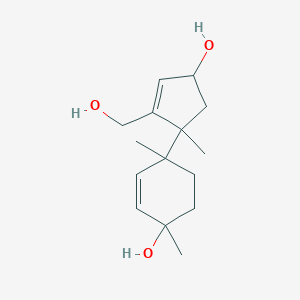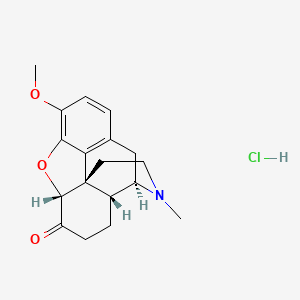
Toxin FS2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Toxin FS2, also known as FS2 toxin, belongs to the class of organic compounds known as tertiary alcohols. Tertiary alcohols are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ). This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).
科学的研究の応用
Toxinology and Taxonomy
Toxinology is a field that studies substances produced by organisms which may harm target organisms, including toxins like FS2. Understanding the taxonomy and nomenclature of toxins like FS2 is essential for accurate interpretation of research literature. This field provides guidelines to ascertain the quality of studies and addresses the challenge of characterizing the toxicity of toxins like FS2 (Wexler, Fonger, White, & Weinstein, 2015).
Military Importance of Natural Toxins
Research into natural toxins and their analogs, like FS2, has relevance in military contexts. The history of military research and the use of toxins, including potential applications for public order and terrorism, are key areas of investigation. This includes research into new toxins, their chemical synthesis, and potential applications in warfare and terrorism (Pitschmann & Hon, 2016).
Immunotoxins and Neuropeptide-Toxin Conjugates in Neuroscience
The use of targeted toxins, possibly including FS2, in neuroscience has grown. These toxins enable the removal of specific cells, aiding in the understanding of systems biology. This includes experimental applications in the study of neuronal ion channels and receptors (Lappi & Wiley, 2004).
Fluorescence-Based Biosensors for Toxin Detection
Biosensors using fluorescence detection have emerged as powerful tools for monitoring toxins like FS2 at low levels. The design of these biosensors, their sensitivity, and specificity are crucial in the detection of toxins in various applications, including food safety (Sharma et al., 2018).
Dual-Use of Toxins in Medicine and Warfare
Several toxins, potentially including FS2, are "dual-use" as they have therapeutic applications as well as potential military utility. The distinction between medically useful and militarily significant quantities of toxins is a key area of research, with implications for international law and policy (Tucker, 1994).
Toxins as Tools in Neurology
Toxins like FS2 are used to study the structure and function of neuronal ion channels and receptors. Their high affinity and selectivity make them valuable tools for probing the structure and function of these channels (Israel, Morgan, Tay, & Deuis, 2018).
Toxin-Based Therapeutic Approaches
Toxins have been explored for their pharmaceutical potential when used to impair essential cellular processes or damage target cells. FS2 might be a part of this research, focusing on the mechanism of action of toxins and the development of antidotes (Shapira & Benhar, 2010).
Vaccines Against Biowarfare Toxins
The development of vaccines against biowarfare toxins, possibly including FS2, utilizes DNA science and technological advancements. This research involves cloning toxin genes and altering them for vaccine production (Middlebrook, 2005).
Toxins in Medicinal Applications
Toxins are used medicinally to treat human diseases. The focus is on the biochemical mechanisms and physiological effects of toxins, which could include FS2, with applications in treating diseases refractory to traditional treatments (Johnson, 1999).
特性
分子式 |
C15H24O3 |
|---|---|
分子量 |
252.35 g/mol |
IUPAC名 |
4-[4-hydroxy-2-(hydroxymethyl)-1-methylcyclopent-2-en-1-yl]-1,4-dimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H24O3/c1-13(4-6-14(2,18)7-5-13)15(3)9-12(17)8-11(15)10-16/h4,6,8,12,16-18H,5,7,9-10H2,1-3H3 |
InChIキー |
CMCSZZOVEJFBEY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C=C1)(C)O)C2(CC(C=C2CO)O)C |
同義語 |
FS2 toxin toxin FS2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B1253897.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1253898.png)
![3-[[5-(4-Ethylanilino)-1,3,4-thiadiazol-2-yl]thio]-2-oxolanone](/img/structure/B1253899.png)

![methyl (Z)-2-[(3R,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1253904.png)
![(1R,2R,6R,7R,9S,13R,17R)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione](/img/structure/B1253905.png)








